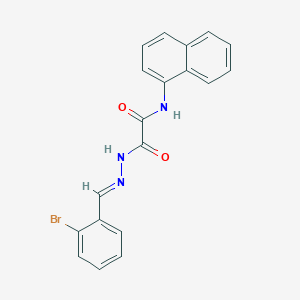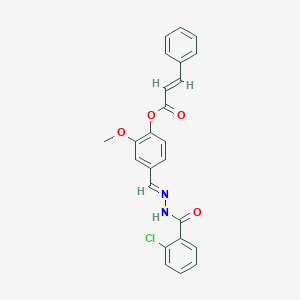
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a naphthyl group, a decanoylcarbohydrazonoyl moiety, and a dichlorobenzoate group. This compound is of interest due to its potential reactivity and applications in synthetic chemistry and biological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The decanoylcarbohydrazonoyl group can be synthesized through the reaction of decanoic acid with carbohydrazide under acidic conditions. The naphthyl group is introduced through a coupling reaction with 2-naphthol. Finally, the dichlorobenzoate group is attached via esterification with 2,4-dichlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The decanoylcarbohydrazonoyl group may interact with enzymes or receptors, modulating their activity. The naphthyl and dichlorobenzoate groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Decanoylcarbohydrazonoyl)-2-ethoxyphenyl 2,4-dichlorobenzoate
- 3-(2-Decanoylcarbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
1-(2-Decanoylcarbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to the presence of the naphthyl group, which can confer distinct chemical and biological properties compared to similar compounds with different aromatic groups. This uniqueness can be leveraged in designing specific applications and studying its interactions in various contexts.
Propriétés
Numéro CAS |
769153-30-2 |
|---|---|
Formule moléculaire |
C28H30Cl2N2O3 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
[1-[(E)-(decanoylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C28H30Cl2N2O3/c1-2-3-4-5-6-7-8-13-27(33)32-31-19-24-22-12-10-9-11-20(22)14-17-26(24)35-28(34)23-16-15-21(29)18-25(23)30/h9-12,14-19H,2-8,13H2,1H3,(H,32,33)/b31-19+ |
Clé InChI |
OWUJXLCISJSIAE-ZCTHSVRISA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CCCCCCCCCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Allyloxy)phenyl]-2-amino-1-(2-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014748.png)
![2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12014753.png)
![[4-bromo-2-[(E)-[(4-chlorophenyl)sulfonylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12014756.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014777.png)
![2-Amino-7,7-dimethyl-5-oxo-4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12014793.png)
![[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12014797.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12014805.png)





![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
